CVN766

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

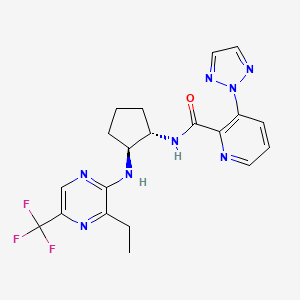

Molecular Formula |

C20H21F3N8O |

|---|---|

Molecular Weight |

446.4 g/mol |

IUPAC Name |

N-[(1S,2S)-2-[[3-ethyl-5-(trifluoromethyl)pyrazin-2-yl]amino]cyclopentyl]-3-(triazol-2-yl)pyridine-2-carboxamide |

InChI |

InChI=1S/C20H21F3N8O/c1-2-12-18(25-11-16(28-12)20(21,22)23)29-13-5-3-6-14(13)30-19(32)17-15(7-4-8-24-17)31-26-9-10-27-31/h4,7-11,13-14H,2-3,5-6H2,1H3,(H,25,29)(H,30,32)/t13-,14-/m0/s1 |

InChI Key |

UFGCLPDMIZHEED-KBPBESRZSA-N |

Isomeric SMILES |

CCC1=NC(=CN=C1N[C@H]2CCC[C@@H]2NC(=O)C3=C(C=CC=N3)N4N=CC=N4)C(F)(F)F |

Canonical SMILES |

CCC1=NC(=CN=C1NC2CCCC2NC(=O)C3=C(C=CC=N3)N4N=CC=N4)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

CVN766: A Technical Whitepaper on its Mechanism of Action in CNS Disorders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CVN766 is a novel, potent, and exquisitely selective antagonist of the Orexin (B13118510) 1 Receptor (OX1R) currently under investigation for the treatment of various Central Nervous System (CNS) disorders, including schizophrenia, binge eating disorder, and anxiety-related conditions.[1][2][3] Developed by Cerevance, this molecule demonstrates over 1,000-fold selectivity for OX1R over the Orexin 2 Receptor (OX2R), a characteristic that may mitigate the somnolence associated with less selective orexin receptor antagonists.[1][2] Preclinical data have demonstrated the efficacy of this compound in relevant animal models, and a Phase 1 clinical trial in healthy volunteers has indicated a favorable safety and pharmacokinetic profile. This document provides an in-depth technical overview of the mechanism of action of this compound, supported by available preclinical and clinical data, detailed experimental methodologies, and visualizations of key pathways and workflows.

Introduction: The Orexin System and its Role in CNS Disorders

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and two G-protein coupled receptors (OX1R and OX2R), is a key regulator of diverse physiological functions, including wakefulness, appetite, reward, and stress responses.[4][5] Orexin-producing neurons are located exclusively in the lateral hypothalamus but project widely throughout the brain.[4] Dysregulation of the orexin system has been implicated in a range of CNS disorders.[1][4]

OX1R is predominantly coupled to the Gq signaling pathway and is densely expressed in brain regions associated with motivation, emotion, and reward, such as the ventral tegmental area, nucleus accumbens, and amygdala.[2][4][5] This localization makes OX1R a compelling therapeutic target for psychiatric disorders. In contrast, OX2R is more critically involved in the regulation of sleep and wakefulness.[2] The high selectivity of this compound for OX1R is therefore a key design feature aimed at achieving therapeutic effects in psychiatric disorders without inducing somnolence.[1][2]

Mechanism of Action of this compound

This compound acts as a competitive antagonist at the OX1R, blocking the binding of the endogenous ligand, orexin-A.[1] By inhibiting OX1R signaling, this compound is hypothesized to modulate downstream neural circuits implicated in the pathophysiology of CNS disorders.

Orexin 1 Receptor Signaling Pathway

The binding of orexin-A to OX1R initiates a cascade of intracellular events primarily through the Gq protein pathway.[4][5][6] This signaling cascade is crucial for understanding the therapeutic potential of an OX1R antagonist like this compound.

As depicted in Figure 1, the activation of OX1R by orexin-A leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6] IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4][5][6] These events culminate in increased neuronal excitability.[4] By blocking this pathway, this compound is expected to dampen the excessive neuronal activity in brain circuits relevant to CNS disorders.

Preclinical Pharmacology

The preclinical development of this compound has encompassed a range of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy in animal models of CNS disorders.

In Vitro Characterization

This compound has demonstrated high potency and exceptional selectivity for OX1R.

| Parameter | Value | Species | Reference |

| OX1R Binding Affinity (IC50) | 8 nM | Human | |

| OX2R Binding Affinity (IC50) | >10,000 nM | Human | |

| Selectivity (OX2R IC50 / OX1R IC50) | >1000-fold | Human | [1][2] |

Table 1: In Vitro Potency and Selectivity of this compound

Preclinical Efficacy in CNS Disorder Models

This compound has shown promising efficacy in several well-established animal models relevant to schizophrenia, binge eating, and anxiety.[1][3]

In a rat model of schizophrenia, sub-chronic administration of phencyclidine (PCP) induces deficits in social interaction, a key negative symptom of the disorder. This compound was shown to reverse these PCP-induced social interaction deficits.[1]

| Model | Effect of this compound | Species | Reference |

| PCP-induced Social Interaction Deficit | Reversal of deficit | Rat | [1] |

Table 2: Efficacy of this compound in a Preclinical Model of Schizophrenia

Animal models of binge eating often involve a combination of caloric restriction and stress to induce compulsive overconsumption of palatable food.[7] this compound has demonstrated efficacy in reducing binge eating behaviors in such models.[1]

| Model | Effect of this compound | Species | Reference |

| Caloric Restriction and Stress-Induced Binge Eating | Reduction in binge eating behavior | Rodent | [1] |

Table 3: Efficacy of this compound in a Preclinical Model of Binge Eating

The marmoset human threat test is a primate model used to assess anxiety-like behavior.[8] In this model, the animal's response to the passive presence of a human observer is measured. This compound has shown efficacy in reducing anxiety-like behaviors in this model.[1][3]

| Model | Effect of this compound | Species | Reference |

| Marmoset Human Threat Test | Reduction in anxiety-like behavior | Marmoset | [1][3] |

Table 4: Efficacy of this compound in a Preclinical Model of Anxiety

Experimental Protocols

Detailed experimental protocols are essential for the interpretation and replication of scientific findings. The following sections outline the general methodologies for the key experiments cited.

In Vitro Receptor Binding Assay

The selectivity of this compound for OX1R over OX2R is a cornerstone of its therapeutic profile. This is typically determined using competitive radioligand binding assays.

Methodology:

-

Membrane Preparation: Cell lines (e.g., CHO or HEK293) are stably transfected to express either human OX1R or OX2R. The cells are cultured and harvested, and crude membrane preparations are isolated through homogenization and centrifugation.

-

Binding Assay: The membranes are incubated in a buffer solution containing a constant concentration of a radiolabeled orexin receptor ligand (e.g., [¹²⁵I]-orexin-A) and a range of concentrations of the unlabeled competitor drug (this compound).

-

Separation: After incubation to allow binding to reach equilibrium, the reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to generate a dose-response curve, from which the IC₅₀ (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is calculated.

Phencyclidine (PCP)-Induced Social Interaction Deficit Model

This model is widely used to study the negative symptoms of schizophrenia.[9][10][11][12]

Methodology:

-

Induction of Deficit: Rats are administered PCP (e.g., 2 mg/kg, twice daily) or saline for a sub-chronic period (e.g., 7-14 days), followed by a washout period (e.g., 7 days).[9][10]

-

Drug Administration: On the test day, animals receive an acute administration of this compound or vehicle.

-

Social Interaction Test: Two unfamiliar rats from the same treatment group are placed in a novel, dimly lit open-field arena for a set period (e.g., 10-15 minutes).

-

Behavioral Scoring: The duration of active social behaviors (e.g., sniffing, grooming, following) is scored by a trained observer who is blind to the treatment conditions. A reduction in social interaction time in the PCP-treated group compared to the saline group indicates a social deficit.

Caloric Restriction and Stress-Induced Binge Eating Model

This model aims to mimic the cyclical dieting and stress that can precipitate binge eating in humans.[7][13][14][15][16]

Methodology:

-

Induction of Binge Eating: Female rats are subjected to several cycles of caloric restriction (e.g., 66% of normal intake for 4 days) followed by a period of ad libitum access to standard chow.[7]

-

Stress Induction: Following the restriction/refeeding cycles, animals are exposed to an acute stressor (e.g., footshock or restraint stress).[7]

-

Binge Eating Assessment: Immediately after the stressor, the rats are given access to a highly palatable food (e.g., high-fat, high-sugar diet), and their food intake is measured over a defined period (e.g., 2-4 hours).

-

Drug Administration: this compound or vehicle is administered prior to the stressor and/or the presentation of the palatable food.

Marmoset Human Threat Test

This non-human primate model assesses anxiety in response to an ambiguous potential threat.[8][17][18][19][20]

Methodology:

-

Acclimatization: Marmosets are habituated to the testing environment, which is typically their home cage.

-

Test Procedure: A human observer stands passively in front of the marmoset's cage for a fixed duration (e.g., 2 minutes). The observer maintains a neutral expression and avoids direct eye contact.

-

Behavioral Recording: The marmoset's behavior is video-recorded and subsequently scored for anxiety-related behaviors, such as vocalizations (e.g., "tsik" calls), postures (e.g., scent marking, piloerection), and locomotion.

-

Drug Administration: this compound or vehicle is administered prior to the test.

Phase 1 Clinical Trial in Healthy Volunteers

A randomized, double-blind, placebo-controlled Phase 1 study was conducted to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in 64 healthy subjects.[1][2][21]

Safety and Tolerability

This compound was well-tolerated across all dose cohorts.[1][21]

-

There were no serious adverse events or dose-limiting toxicities.[1][21]

-

All treatment-emergent adverse events (TEAEs) were mild to moderate in severity.[1][21]

-

The most common TEAEs (occurring in >5% of subjects) were headache (10.9%), dizziness (7.8%), and presyncope (6.2%).[1][21]

-

Importantly, and in line with its high selectivity for OX1R, there was no evidence of somnolence or fatigue compared to placebo.[1][21]

| Adverse Event | Frequency in this compound Group |

| Headache | 10.9% |

| Dizziness | 7.8% |

| Presyncope | 6.2% |

Table 5: Most Common Treatment-Emergent Adverse Events in the Phase 1 Study of this compound [1][21]

Pharmacokinetics

The pharmacokinetic profile of this compound supports once-daily dosing.[21]

-

Exposure (Cmax and AUC) increased in a dose-proportional manner in both single and multiple ascending dose cohorts.[21]

-

Steady-state concentrations were achieved after 4 to 5 days of dosing.[21]

-

CNS exposure was confirmed, with cerebrospinal fluid (CSF) to unbound plasma concentration ratios (Kp,uu) similar to those observed in rodent models.[21]

Future Directions

The promising preclinical efficacy and favorable Phase 1 safety and pharmacokinetic profile of this compound support its continued development for the treatment of CNS disorders. Cerevance has indicated plans to initiate Phase 2 clinical trials to evaluate the efficacy of this compound in patients with schizophrenia and binge eating disorder.[2] These studies will be crucial in validating the therapeutic potential of this novel, highly selective OX1R antagonist.

Conclusion

This compound is a potent and highly selective OX1R antagonist with a well-defined mechanism of action. By targeting the Gq-coupled signaling pathway of OX1R in key brain regions associated with motivation, reward, and stress, this compound offers a promising therapeutic approach for a range of CNS disorders. The preclinical data demonstrate efficacy in relevant animal models of schizophrenia, binge eating, and anxiety, and the Phase 1 clinical trial has established a positive safety and pharmacokinetic profile in healthy volunteers. The high selectivity of this compound for OX1R over OX2R appears to successfully mitigate the risk of somnolence, a significant advantage over less selective orexin receptor modulators. Further clinical investigation in patient populations is warranted to fully elucidate the therapeutic utility of this compound.

References

- 1. Cerevance [cerevance.com]

- 2. This compound [cerevance.com]

- 3. Cerevance [cerevance.com]

- 4. Awakening Recovery: Enhancing Orexinergic Tone After Acute CNS Damage [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new animal model of binge eating: key synergistic role of past caloric restriction and stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human threat test: A method to test anxiety related behavior in a marmoset monkey [repository.tno.nl]

- 9. Social interaction deficits caused by chronic phencyclidine administration are reversed by oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Improvement of phencyclidine-induced social behaviour deficits in rats: involvement of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phencyclidine-induced stereotyped behaviour and social isolation in rats: a possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phencyclidine in the social interaction test: an animal model of schizophrenia with face and predictive validity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Breaking It Down: Investigation of Binge Eating Components in Animal Models to Enhance Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impact of a History of Caloric Restriction and a Frustration Stress Manipulation on Binge-Like Eating Behavior in Female Rats: Preclinical Results | Springer Nature Experiments [experiments.springernature.com]

- 15. Caloric Restriction Experience Reprograms Stress and Orexigenic Pathways and Promotes Binge Eating - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Measuring fear and anxiety in the marmoset (Callithrix penicillata) with a novel predator confrontation model: effects of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Cerevance Announces Positive Topline Data from Phase 1 [globenewswire.com]

The Intricate Dance of Selectivity: A Technical Guide to CVN766 and the Orexin 1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of CVN766, a potent and highly selective antagonist for the orexin (B13118510) 1 receptor (OX1R). We will delve into its binding affinity, the experimental methodologies used for its characterization, and the complex signaling pathways associated with the orexin system. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and neuroscience.

Introduction to the Orexin System and this compound

The orexin system, comprising two G protein-coupled receptors (GPCRs), orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), and their endogenous neuropeptide ligands, orexin-A (hypocretin-1) and orexin-B (hypocretin-2), plays a critical role in regulating a wide array of physiological functions.[1] These include sleep-wake cycles, feeding behavior, reward processing, and stress responses.[1] Orexin-A binds to both OX1R and OX2R with high affinity, while orexin-B shows a preference for OX2R.[2]

The distinct physiological roles of the two orexin receptors have spurred the development of selective antagonists. While dual orexin receptor antagonists (DORAs) have been approved for the treatment of insomnia, there is significant interest in selective OX1R antagonists for their potential in treating conditions such as anxiety, addiction, and schizophrenia.[3][4]

This compound has emerged as a promising investigational drug due to its remarkable selectivity for the OX1R over the OX2R.[3][5] This high selectivity is a key attribute, as it may minimize the somnolence often associated with the blockade of OX2R, a common side effect of less selective antagonists.[3][6]

Quantitative Binding Affinity of this compound

The binding affinity of this compound for the orexin receptors has been determined through rigorous in vitro assays. The data clearly demonstrates its potent and selective antagonism at the OX1R.

| Compound | Receptor | Binding Affinity (IC50) | Selectivity (OX2R/OX1R) |

| This compound | OX1R | 8 nM [5] | >1,250-fold [3][5] |

| OX2R | >10 µM [5] | ||

| Orexin-A | OX1R | 20 nM[2] | |

| OX2R | 38 nM[2] | ||

| Orexin-B | OX1R | 420 nM[2] | |

| OX2R | 36 nM[2] |

Experimental Protocols

The determination of this compound's binding affinity relies on established experimental methodologies. Below are detailed protocols for two key assays used in the characterization of orexin receptor antagonists.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from its receptor, thereby determining the test compound's binding affinity. For OX1R, a commonly used radioligand is [3H]SB-674042.

Objective: To determine the inhibitory constant (Ki) of this compound for the OX1R.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human OX1R (e.g., CHO-K1 cells).

-

[3H]SB-674042 (radioligand).

-

This compound (test compound).

-

Non-specific binding control (e.g., a high concentration of a known non-radiolabeled OX1R antagonist).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Scintillation cocktail and a scintillation counter.

Workflow:

References

- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Characterisation of the binding of [3H]-SB-674042, a novel nonpeptide antagonist, to the human orexin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of CVN766: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of CVN766, a potent and exquisitely selective orexin-1 receptor (Ox1R) antagonist. The information presented herein is compiled from publicly available data and is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Core Mechanism of Action

This compound is an orally active, small molecule antagonist of the orexin-1 receptor.[1] The orexin (B13118510) system, consisting of two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors (Ox1R and Ox2R), is a key regulator of sleep-wake cycles, reward processing, and stress-related behaviors.[2][3] Ox1R is predominantly involved in regulating reward and stress pathways, while Ox2R is primarily associated with wakefulness and arousal.[3] this compound is designed to be highly selective for Ox1R, thereby potentially avoiding the somnolence associated with dual orexin receptor antagonists or compounds with significant Ox2R activity.[3]

Signaling Pathway of Orexin-A and this compound at the Orexin-1 Receptor

References

CVN766: A Technical Whitepaper on its High Selectivity for Orexin 1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of CVN766, a potent and highly selective orexin (B13118510) 1 receptor (Ox1R) antagonist. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology and mechanism of action of this compound. This guide will delve into its binding affinity, functional potency, and the experimental methodologies used to determine its remarkable selectivity over the orexin 2 receptor (Ox2R).

Executive Summary

This compound is an orally active, blood-brain barrier-penetrating Ox1R antagonist currently under investigation for the treatment of schizophrenia and other psychiatric conditions.[1][2][3] A key characteristic of this compound is its exquisite selectivity for Ox1R over Ox2R, reported to be greater than 1000-fold.[1][3][4][5][6][7] This high selectivity is a significant differentiator from many first-generation dual orexin receptor antagonists (DORAs) and may mitigate the risk of somnolence, an off-target effect associated with Ox2R antagonism.[1][4] The orexin system, comprising two G protein-coupled receptors (GPCRs), Ox1R and Ox2R, and their endogenous ligands, orexin-A and orexin-B, plays a crucial role in regulating sleep-wake cycles, reward, and motivation.[8][9][10] While Ox2R is primarily linked to arousal and wakefulness, Ox1R is predominantly expressed in brain regions associated with mood, reward, and vigilance, making it a compelling target for psychiatric disorders.[1][4]

Quantitative Data Summary

The selectivity of this compound for Ox1R has been quantified through various in vitro assays. The following tables summarize the available data on its binding affinity and functional potency compared to its effect on Ox2R.

| Compound | Parameter | Ox1R | Ox2R | Selectivity (Ox2R/Ox1R) | Reference |

| This compound | IC50 | 8 nM | >10,000 nM (>10 µM) | >1250-fold | [2] |

| This compound | pKi | 8.14 ± 0.03 | 4.89 ± 0.08 | >1000-fold | [1] |

| This compound | IC50 (Ca2+ flux) | 8 nM | 37,500 nM (37.5 µM) | ~4688-fold | [1] |

Table 1: Binding Affinity and Functional Potency of this compound for Orexin Receptors.

Orexin Receptor Signaling Pathways

Orexin receptors are G protein-coupled receptors that, upon activation by their endogenous ligands (Orexin-A or Orexin-B), can couple to multiple G protein subtypes, including Gq/11, Gi/o, and Gs.[9][11] The primary and most well-characterized pathway for both Ox1R and Ox2R involves coupling to Gq/11, leading to the activation of phospholipase C (PLC).[8][12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a hallmark of orexin receptor activation.[8][12] this compound acts as an antagonist, blocking the initiation of this signaling cascade at the Ox1R.

References

- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery and first-time disclosure of this compound, an exquisitely selective orexin 1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [cerevance.com]

- 5. Cerevance Announces Positive Topline Data from Phase 1 Clinical Trial of this compound for the Potential Use in the Treatment of Schizophrenia - BioSpace [biospace.com]

- 6. Cerevance [cerevance.com]

- 7. Cerevance [cerevance.com]

- 8. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

- 9. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Orexin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]

role of CVN766 in modulating reward pathways

An In-depth Technical Guide on the Role of CVN766 in Modulating Reward Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent and highly selective, orally active antagonist of the orexin-1 receptor (Ox1R), currently under clinical investigation for psychiatric disorders such as schizophrenia and binge eating disorder.[1] The orexin (B13118510) system, particularly the Ox1R, is critically involved in regulating reward, motivation, and stress pathways.[2] Dysregulation of this system is implicated in a variety of psychiatric conditions, including addiction and anxiety.[3] this compound's mechanism of action, centered on the modulation of the mesolimbic reward circuitry, presents a promising therapeutic avenue. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and the underlying signaling pathways it modulates.

Mechanism of Action

This compound exerts its pharmacological effects through competitive antagonism of the orexin-1 receptor, a G-protein coupled receptor (GPCR).[4] Orexin-A, an endogenous neuropeptide, activates Ox1R in key regions of the brain's reward circuitry, including the ventral tegmental area (VTA) and the nucleus accumbens (NAc).[2][5] By blocking the binding of orexin-A to Ox1R, this compound attenuates the downstream signaling that promotes reward-seeking behaviors and hyperarousal in response to stress and drug-related cues.[6][7]

A key characteristic of this compound is its high selectivity for Ox1R over the orexin-2 receptor (Ox2R), with a selectivity ratio of over 1,000-fold.[8] This is a significant feature, as Ox2R is primarily associated with the regulation of wakefulness, and its antagonism can lead to somnolence, a side effect observed with less selective orexin antagonists.[8]

Quantitative Data

The following tables summarize the available quantitative data for this compound from in vitro, preclinical, and clinical studies.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Species | Reference |

| Ox1R Binding Affinity (IC50) | 8 nM | Human | [4] |

| Ox2R Binding Affinity (IC50) | >10 µM | Human | [4] |

| Functional Selectivity (Ox1R vs. Ox2R) | >1000-fold | Human/Mouse | [9] |

Table 2: Preclinical Efficacy of this compound

| Model | Species | Key Finding | Reference |

| PCP-Induced Social Interaction Deficit | Rat | Reversal of PCP-induced deficits at 0.3 mg/kg (equating to ~25% receptor occupancy). | [9] |

| Amphetamine-Induced Dopamine (B1211576) Release | Not Specified | Reduction in dopamine release. | [6][10] |

| Dependency-Type Behaviors | Not Specified | Efficacy in models of alcohol and nicotine (B1678760) dependency. | [6][10] |

| Binge Eating Models | Not Specified | Demonstrated efficacy. | [6][10] |

| Marmoset Human Threat Test (Anxiety) | Marmoset | Efficacy demonstrated. | [6][10] |

Table 3: Phase 1 Clinical Trial Data (NCT05105243)

| Study Design | Randomized, double-blind, placebo-controlled study in 64 healthy subjects.[6][11] |

| Dose Regimens | Single Ascending Dose (SAD): 5, 15, 45, 125, and 250 mg.[12] Multiple Ascending Dose (MAD): 45, 125, and 250 mg daily for 7 days.[12] |

| Pharmacokinetics | Exposure (Cmax and AUC) increased with dose in a generally dose-proportional manner.[6][8] Confirmed CNS exposure.[8] |

| Safety and Tolerability | Generally well-tolerated with no serious or severe adverse events. No evidence of somnolence compared to placebo.[8] |

| Most Common Treatment-Emergent Adverse Events (TEAEs, >5%) | Headache (10.9%), Dizziness (7.8%), Presyncope (6.2%).[6][11] |

Signaling Pathways

This compound modulates the reward pathway by antagonizing the Ox1R in the VTA. The binding of orexin-A to Ox1R on VTA neurons initiates a downstream signaling cascade that ultimately increases dopamine release in the nucleus accumbens. One identified pathway involves the activation of Gq-protein, leading to the stimulation of phospholipase C (PLC). PLC, in turn, promotes the synthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). 2-AG then acts as a retrograde messenger, binding to CB1 receptors on presynaptic GABAergic terminals, which suppresses GABA release. This disinhibition of VTA dopamine neurons leads to increased dopaminergic neurotransmission to the nucleus accumbens, a key process in reward and reinforcement. The increased dopamine in the NAc then acts on D1 and D2 receptors, influencing reward-related behaviors.

Experimental Protocols

Detailed experimental protocols for the studies conducted with this compound are proprietary. However, based on the cited preclinical models, the following provides an overview of the likely methodologies employed.

Phencyclidine (PCP)-Induced Social Interaction Deficit in Rats

This model is used to assess the efficacy of compounds in reversing negative symptoms associated with schizophrenia.

-

Animal Model: Male rats are typically used.

-

Induction of Deficit: Animals are administered PCP (e.g., 5 mg/kg, intraperitoneally) sub-chronically (e.g., twice daily for 7 days) to induce a social interaction deficit that persists after a washout period.[11]

-

Drug Administration: this compound or vehicle is administered to the PCP-treated rats prior to behavioral testing.

-

Behavioral Assessment: The social interaction test involves placing two unfamiliar, weight-matched rats in an open field arena. The time spent in active social interaction (e.g., sniffing, grooming, following) is recorded and scored by trained observers or automated video-tracking software.

-

Data Analysis: The duration of social interaction is compared between this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Marmoset Human Threat Test

This is a primate model used to evaluate anxiolytic potential.

-

Animal Model: Common marmosets (Callithrix jacchus) are used.

-

Procedure: The test involves a human observer standing in front of the marmoset's home cage for a defined period (e.g., 2 minutes).[4] The observer maintains eye contact with the animal, which is a threatening gesture for this species.

-

Drug Administration: this compound or vehicle is administered prior to the test.

-

Behavioral Assessment: Anxiety-related behaviors are scored, which may include changes in posture, vocalizations (e.g., alarm calls), and location within the cage (e.g., time spent at the back vs. the front).[4][13]

-

Data Analysis: The frequency or duration of anxiety-related behaviors is compared between the drug and vehicle conditions.

Conclusion

This compound is a highly selective Ox1R antagonist with a strong scientific rationale for its development in treating psychiatric disorders characterized by dysregulated reward pathways. Preclinical data have demonstrated its efficacy in relevant animal models, and Phase 1 clinical data have established a favorable safety and pharmacokinetic profile. The high selectivity of this compound for Ox1R over Ox2R may translate to a better-tolerated therapeutic with a reduced risk of somnolence. Further clinical development in patient populations will be crucial to fully elucidate the therapeutic potential of this compound in modulating reward pathways for the treatment of complex psychiatric conditions.

References

- 1. Orexin-A up-regulates dopamine D2 receptor and mRNA in the nucleus accumbens Shell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neonatal phencyclidine administration and post-weaning social isolation as a dual-hit model of 'schizophrenia-like' behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Cerevance [cerevance.com]

- 6. Human threat test: A method to test anxiety related behavior in a marmoset monkey [repository.tno.nl]

- 7. Cerevance [cerevance.com]

- 8. Phencyclidine-induced stereotyped behaviour and social isolation in rats: a possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neonatal phencyclidine and social isolation in the rat: effects of clozapine on locomotor activity, social recognition, prepulse inhibition, and executive functions deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Disruption of social cognition in the sub-chronic PCP rat model of schizophrenia: possible involvement of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Measuring Behavior 2005: Van Vliet et al. [archive.measuringbehavior.org]

The Selective Orexin-1 Receptor Antagonist CVN766: A Deep Dive into its Modulation of Noradrenergic and Serotonergic Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CVN766 is a potent and highly selective orexin-1 receptor (Ox1R) antagonist currently under investigation for various psychiatric disorders, including schizophrenia and binge eating disorder. Its mechanism of action, centered on the orexin (B13118510) system, strongly suggests a significant modulatory effect on two critical neurotransmitter systems implicated in mood, arousal, and cognition: the noradrenergic and serotonergic systems. This technical guide synthesizes the available preclinical and clinical data to elucidate the effects of this compound, providing a comprehensive overview of its pharmacology, and the experimental basis for its therapeutic potential. While specific quantitative data on the direct downstream effects of this compound on noradrenergic and serotonergic neuronal activity and neurotransmitter levels are not extensively available in the public domain, this paper builds upon the well-established anatomical and functional links between the orexin system and these key monoaminergic pathways.

Introduction to this compound and the Orexin System

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G-protein coupled receptors (Ox1R and Ox2R), is a key regulator of wakefulness, reward, and motivated behaviors. Orexin-producing neurons are located in the lateral hypothalamus and project throughout the brain. This compound is distinguished by its high selectivity for the Ox1R over the Ox2R, a feature that may confer a favorable side-effect profile, notably the avoidance of somnolence associated with dual orexin receptor antagonists.[1][2]

The rationale for investigating this compound's impact on the noradrenergic and serotonergic systems stems from the dense expression of Ox1R in the primary hubs of these systems: the locus coeruleus (LC) and the raphe nuclei (RN), respectively.[2] Orexin-A is known to be an excitatory modulator of neurons in these regions, suggesting that antagonism of Ox1R by this compound would directly influence noradrenergic and serotonergic neurotransmission.

Pharmacological Profile of this compound

The primary pharmacological characteristic of this compound is its potent and selective antagonism of the Ox1R. This selectivity is a key differentiator from other orexin antagonists.

| Parameter | Value | Reference |

| Target | Orexin-1 Receptor (Ox1R) | [3] |

| Mechanism of Action | Antagonist | [3] |

| IC50 for Ox1R | 8 nM | [4] |

| Selectivity over Ox2R | >1000-fold | [3][5] |

Effects on the Noradrenergic System

The locus coeruleus is the principal source of norepinephrine (B1679862) in the central nervous system, playing a crucial role in arousal, attention, and stress responses. The expression of Ox1R is exclusive to noradrenergic neurons within the LC. Orexin peptides have been shown to increase the firing rate of LC neurons, an effect that is mediated by Ox1R.

Theoretical Mechanism of Action

By antagonizing the Ox1R in the locus coeruleus, this compound is hypothesized to attenuate the excitatory influence of endogenous orexins on noradrenergic neurons. This would lead to a decrease in the firing rate of these neurons and a subsequent reduction in norepinephrine release in projection areas.

Preclinical Evidence

While direct measurements of this compound's effect on norepinephrine levels are not publicly detailed, its efficacy in preclinical models of anxiety and stress provides indirect support for its modulation of the noradrenergic system. For instance, this compound has shown efficacy in the marmoset human threat test, a model of anxiety.[5]

Experimental Protocol: Marmoset Human Threat Test (General Methodology)

The marmoset human threat test is a non-invasive behavioral paradigm used to assess anxiety-like behavior in primates. The specific protocol for the this compound studies is not available, but a general procedure is as follows:

-

Acclimation: Marmosets are habituated to the testing environment.

-

Baseline Observation: Behavior is recorded in the absence of a threat.

-

Drug Administration: Animals are treated with this compound or a vehicle control.

-

Threat Exposure: A human observer stands in front of the marmoset's cage for a defined period, adopting a threatening posture (e.g., direct stare).

-

Behavioral Scoring: Behaviors such as vocalizations, scent marking, and changes in posture and locomotion are quantified to assess anxiety levels.

Effects on the Serotonergic System

The raphe nuclei are the primary source of serotonin (B10506) in the brain, with projections that influence a wide range of functions, including mood, sleep, and appetite. Orexin-A has been shown to have an excitatory effect on serotonergic neurons in the dorsal raphe nucleus, an effect mediated through the Ox1R.[2]

Theoretical Mechanism of Action

Similar to its action in the locus coeruleus, this compound, by blocking Ox1R in the raphe nuclei, is expected to reduce the excitatory drive from the orexin system onto serotonergic neurons. This would likely result in decreased serotonin release in various brain regions.

Preclinical Evidence

This compound has demonstrated efficacy in preclinical models relevant to schizophrenia, including the reversal of phencyclidine (PCP)-induced social interaction deficits and the reduction of amphetamine-induced dopamine (B1211576) release.[5] While the latter is a dopaminergic measure, the interplay between serotonin and dopamine systems is well-established, suggesting a potential serotonergic involvement in this effect.

Experimental Protocol: Amphetamine-Induced Dopamine Release (General Methodology)

This preclinical model is used to assess the potential antipsychotic activity of a compound. The specific protocol for this compound is not publicly available, but a general procedure is as follows:

-

Animal Model: Typically conducted in rodents.

-

Drug Administration: Animals are pre-treated with this compound or a vehicle control.

-

Amphetamine Challenge: A psychostimulant dose of amphetamine is administered to induce a hyperdopaminergic state.

-

Measurement of Dopamine Release: Techniques such as in vivo microdialysis are used to measure extracellular dopamine levels in brain regions like the nucleus accumbens.

-

Data Analysis: The effect of this compound on attenuating the amphetamine-induced surge in dopamine is quantified.

Clinical Data

A Phase 1, randomized, double-blind, placebo-controlled study of this compound in 64 healthy subjects evaluated the safety, tolerability, and pharmacokinetics of single and multiple ascending doses.[6][7]

| Study Phase | Population | Key Findings | Reference |

| Phase 1 | 64 Healthy Subjects | - Well-tolerated with a favorable safety profile. - No serious adverse events reported. - Importantly, no evidence of somnolence, a common side effect of less selective orexin antagonists. | [6][7] |

The lack of somnolence in the Phase 1 trial supports the high selectivity of this compound for Ox1R over Ox2R, as the latter is more critically involved in the regulation of sleep and wakefulness.

Conclusion and Future Directions

This compound represents a promising therapeutic agent with a novel mechanism of action for the treatment of psychiatric disorders. Its high selectivity for the Ox1R provides a targeted approach to modulating the orexin system while potentially avoiding the sedative effects of dual orexin receptor antagonists. The anatomical and functional evidence strongly supports the hypothesis that this compound exerts a significant influence on both the noradrenergic and serotonergic systems through its action on the locus coeruleus and raphe nuclei.

Future research should aim to provide direct quantitative evidence of this compound's effects on these monoaminergic systems. This would include studies measuring changes in norepinephrine and serotonin levels and neuronal firing rates in the LC and RN following this compound administration in animal models. Elucidating the precise downstream consequences of Ox1R antagonism will be crucial for a complete understanding of this compound's therapeutic effects and for identifying the patient populations most likely to benefit from this novel treatment. The planned Phase 2 clinical trials in schizophrenia and binge eating disorder will provide further insights into the clinical utility of this selective Ox1R antagonist.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Cerevance [cerevance.com]

- 3. Cerevance [cerevance.com]

- 4. Human threat test: A method to test anxiety related behavior in a marmoset monkey [repository.tno.nl]

- 5. Cerevance [cerevance.com]

- 6. This compound [cerevance.com]

- 7. Orexin, orexin receptor antagonists and central cardiovascular control - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of CVN766: A Highly Selective Orexin-1 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CVN766 is a novel, orally active, and highly selective orexin-1 receptor (OX1R) antagonist that has emerged as a promising therapeutic candidate for the treatment of various psychiatric and CNS-controlled metabolic disorders.[1][2][3] Developed by Cerevance, this small molecule demonstrates exquisite selectivity for OX1R over the orein-2 receptor (OX2R), a key feature that potentially mitigates the somnolence associated with dual orexin (B13118510) receptor antagonists.[2][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Orexin System and Therapeutic Targeting

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G-protein coupled receptors (OX1R and OX2R), plays a critical role in regulating diverse physiological functions, including wakefulness, reward processing, and stress response.[1][2] While OX2R is primarily associated with the promotion of wakefulness, OX1R is predominantly involved in stress, reward, and emotional regulation.[1][2] Dysregulation of the orexin system has been implicated in a range of psychiatric conditions.[1] Consequently, selective antagonism of OX1R presents a compelling therapeutic strategy for disorders such as schizophrenia, binge eating disorder, and anxiety.[1][2]

The development of highly selective OX1R antagonists has been a significant challenge due to the structural similarity between OX1R and OX2R.[1] Non-selective orexin antagonists often lead to undesirable somnolence due to their action on OX2R. This compound was designed to overcome this limitation by exhibiting a high degree of selectivity for OX1R.[1][4]

Discovery of this compound

The discovery of this compound originated from a high-throughput screening (HTS) campaign that identified a benzothiazole (B30560) derivative as a promising hit with an IC50 value of 0.017 µM for OX1R.[5] Subsequent structure-activity relationship (SAR) studies focused on optimizing potency, selectivity, and pharmacokinetic properties. A key publication by Glen et al. in Bioorganic & Medicinal Chemistry Letters in 2024 details the discovery and initial development of this compound.

The optimization process led to the synthesis of a series of analogs, culminating in the identification of this compound. This compound demonstrated a remarkable >1000-fold selectivity for OX1R over OX2R in vitro.[1][6] This high selectivity is a critical differentiator from other orexin receptor antagonists and is attributed to specific molecular interactions within the OX1R binding pocket.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, as described by Glen et al. (2024). The key steps include the preparation of a chiral aminocyclopentane intermediate and its subsequent coupling with a substituted triazolo-picolinic acid derivative. While the full detailed protocol is often found in supplementary materials of publications, the general synthetic scheme is outlined below.

General Synthetic Scheme:

The synthesis of the trans-configurated, racemic aminocyclopentane was previously published. To obtain a single enantiomer, it was converted to a (+)-neomenthol derivative, allowing for the isolation of the desired S,S-configured diastereoisomer. Following acid-mediated deprotection of the Boc group, a nucleophilic aromatic substitution yielded the pyrazine (B50134) derivative. The final step involves an amide bond formation between the chiral amine and the corresponding triazolo benzoic acid.

A detailed, step-by-step protocol for the synthesis of this compound is proprietary and not fully available in the public domain. The information provided is based on the published synthetic scheme.

In Vitro and In Vivo Characterization

This compound has undergone extensive preclinical evaluation to characterize its pharmacological and pharmacokinetic properties.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Receptor | Value | Reference |

| IC50 | Human OX1R | 8 nM | [7] |

| IC50 | Human OX2R | >10 µM | [7] |

| Functional Selectivity | OX1R vs. OX2R | >1000-fold | [1] |

Table 2: In Vivo Pharmacokinetic and Receptor Occupancy Data for this compound in Rats

| Parameter | Value | Reference |

| Receptor Occupancy (RO50) | 0.7 mg/kg | [1] |

| Minimal Effective Dose (PCP-induced social interaction deficit) | 0.3 mg/kg | [1] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections provide an overview of the methodologies used in the characterization of this compound.

4.2.1. Orexin Receptor Binding and Functional Assays (Calcium Flux Assay)

Objective: To determine the potency and selectivity of this compound at human OX1R and OX2R.

Methodology:

-

Cell Culture: CHO-K1 or HEK293 cells stably expressing either human OX1R or OX2R are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates at an optimized density.

-

Dye Loading: The cell culture medium is replaced with an assay buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8 AM) and probenecid. The plate is incubated to allow for dye loading.

-

Compound Addition: Serial dilutions of this compound are prepared. A fluorescence plate reader (e.g., FLIPR) is used to add the compound dilutions to the cell plate.

-

Agonist Stimulation: After a pre-incubation period with the antagonist, a known orexin receptor agonist (e.g., Orexin-A) is added at a concentration that elicits a maximal or near-maximal response (EC80).

-

Data Acquisition and Analysis: The instrument measures the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration. The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

4.2.2. In Vivo Receptor Occupancy Studies

Objective: To determine the relationship between the administered dose of this compound and the extent of OX1R engagement in the brain.

Methodology:

-

Animal Dosing: Rats are administered this compound orally at various doses.

-

Radiotracer Administration: At a time point corresponding to the peak plasma concentration of this compound, a radiolabeled ligand specific for OX1R is administered intravenously.

-

Tissue Collection: At a predetermined time after radiotracer injection, the animals are euthanized, and the brains are rapidly removed and frozen.

-

Autoradiography: The brains are sectioned using a cryostat, and the sections are exposed to a phosphor imaging plate or film to visualize the distribution of the radiotracer.

-

Image Analysis: The density of the autoradiographic signal in brain regions rich in OX1R is quantified. The percentage of receptor occupancy is calculated by comparing the signal in this compound-treated animals to that in vehicle-treated controls.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow for the characterization of an OX1R antagonist like this compound.

Caption: Orexin-1 Receptor Signaling Pathway.

Caption: Experimental Workflow for OX1R Antagonist Development.

Clinical Development

This compound has successfully completed a Phase 1 clinical trial in healthy subjects (NCT05105243). The study was a randomized, double-blind, placebo-controlled trial evaluating the safety, tolerability, and pharmacokinetics of single and multiple ascending doses. The results indicated that this compound was well-tolerated with no serious adverse events and, importantly, showed no evidence of somnolence.[2] These positive Phase 1 data support the continued development of this compound, and Cerevance plans to initiate Phase 2 clinical trials to evaluate its efficacy in patients with binge eating disorder and schizophrenia.[1]

Conclusion

This compound represents a significant advancement in the development of selective orexin receptor antagonists. Its exquisite selectivity for OX1R over OX2R holds the promise of a novel therapeutic approach for a range of psychiatric and CNS-controlled metabolic disorders, potentially avoiding the sedative effects that have limited the utility of earlier-generation orexin-targeting drugs. The robust preclinical data, coupled with the favorable safety profile observed in the Phase 1 clinical trial, position this compound as a promising candidate for further clinical investigation. The ongoing and planned Phase 2 studies will be crucial in determining its therapeutic efficacy in patient populations.

References

- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 2. This compound [cerevance.com]

- 3. Signal transduction, dimerization, and therapeutic targeting of Orexin and receptor systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cerevance [cerevance.com]

- 5. Optimised Conditions for Measuring OX1 Receptor Occupancy - Evotec [evotec.com]

- 6. GSRS [precision.fda.gov]

- 7. researchgate.net [researchgate.net]

CVN766: A Selective Orexin-1 Receptor Antagonist for Psychiatric Disorders

An In-depth Technical Guide on a Novel Therapeutic Approach

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

CVN766 is a novel, orally active, and highly selective orexin-1 receptor (Ox1R) antagonist currently under development by Cerevance for the treatment of various psychiatric disorders. The orexin (B13118510) system, comprising orexin-A and orexin-B neuropeptides and their receptors, Ox1R and Ox2R, is a key regulator of several physiological functions, including wakefulness, reward, and stress responses. While the dual antagonism of orexin receptors has been successfully targeted for insomnia, the selective blockade of Ox1R presents a promising therapeutic strategy for psychiatric conditions where the orexin system is implicated, such as schizophrenia, binge eating disorder, anxiety, and substance use disorders. This compound's exquisite selectivity for Ox1R over Ox2R aims to provide therapeutic benefits without the somnolence associated with dual orexin receptor antagonists. This document provides a comprehensive overview of the mechanism of action, preclinical evidence, and clinical development of this compound.

Introduction: The Orexin System and Its Role in Psychiatric Disorders

The orexin neuropeptides, produced in the lateral hypothalamus, play a crucial role in regulating arousal, motivation, and stress pathways through their interaction with two G protein-coupled receptors: Ox1R and Ox2R.[1] Ox1R is predominantly involved in reward and stress pathways, while Ox2R is primarily associated with the promotion of wakefulness.[1] Dysregulation of the orexin system has been linked to various psychiatric conditions.[1] For instance, altered orexin levels have been observed in patients with schizophrenia and panic disorder.[2] This has led to the hypothesis that selectively targeting Ox1R could ameliorate symptoms of these disorders by modulating dysfunctional reward and stress circuits.[1]

This compound has been designed as a highly selective antagonist of Ox1R, with over 1,000-fold greater selectivity for Ox1R compared to Ox2R.[1][3] This high selectivity is a key differentiating feature, potentially mitigating the risk of somnolence, a common side effect of less selective orexin antagonists.[1]

Mechanism of Action and Pharmacology

This compound exerts its therapeutic effects by competitively binding to and blocking the activation of the orexin-1 receptor by its endogenous ligands, orexin-A and orexin-B. The binding of orexins to Ox1R typically leads to the activation of Gq-coupled signaling pathways, resulting in increased intracellular calcium and subsequent neuronal excitation.[4][5] By antagonizing this receptor, this compound is expected to dampen the downstream signaling cascades that contribute to the pathophysiology of certain psychiatric disorders.

In Vitro Pharmacology

In vitro studies have demonstrated the high potency and selectivity of this compound for the human orexin-1 receptor.

| Parameter | Value | Reference |

| Ox1R IC50 | 8 nM | [6] |

| Ox2R IC50 | >10 µM | [6] |

| Selectivity | >1000-fold for Ox1R over Ox2R | [1][3] |

Preclinical Development

This compound has undergone a series of preclinical studies to evaluate its efficacy in animal models relevant to schizophrenia, binge eating disorder, and substance use disorders. While detailed quantitative results and specific protocols from these studies are not yet fully published, company announcements have indicated positive outcomes.

Schizophrenia Models

This compound has shown efficacy in preclinical models targeting the negative and cognitive symptoms of schizophrenia.[7] One of the cited models is the reversal of phencyclidine (PCP)-induced social interaction deficits in rodents.[7]

Experimental Protocol (General Methodology)

-

Model: The PCP-induced social interaction deficit model is a widely used paradigm to screen for antipsychotic drug efficacy, particularly for negative symptoms.

-

Procedure: Rodents are typically administered PCP sub-chronically to induce a state that mimics certain aspects of schizophrenia, including social withdrawal. Following the PCP treatment regimen, animals are placed in a novel arena with an unfamiliar conspecific. Social interaction behaviors, such as sniffing, following, and grooming, are quantified. The ability of a test compound, like this compound, to reverse the PCP-induced reduction in social interaction time is taken as a measure of its potential therapeutic efficacy.

Binge Eating Disorder Models

Efficacy has also been demonstrated in preclinical models of binge eating .[7]

Experimental Protocol (General Methodology)

-

Model: Various animal models of binge eating exist, often involving scheduled access to highly palatable food.

-

Procedure: In a typical model, animals are given restricted access to a highly palatable, high-fat, or high-sugar food for a limited period each day. This schedule can induce binge-like consumption of the palatable food. The effect of this compound would be assessed by measuring the reduction in the amount of palatable food consumed during the access period.

Anxiety and Substance Dependence Models

This compound has shown positive effects in models of dependency-type behaviors and anxiety, including alcohol and nicotine-dependency models and the marmoset human threat test .[7]

Experimental Protocol (General Methodology)

-

Alcohol and Nicotine Dependency Models: These models typically involve inducing a state of dependence in rodents through chronic administration of alcohol or nicotine. The efficacy of this compound would be evaluated by its ability to reduce drug-seeking behavior, withdrawal symptoms, or relapse.

-

Marmoset Human Threat Test: This is a primate model of anxiety where the animal is exposed to a potential threat, such as the presence of an unfamiliar human. Anxiolytic effects of a compound are determined by a reduction in fear- and anxiety-related behaviors (e.g., vocalizations, postures) and an increase in normal exploratory behavior.

Clinical Development: Phase 1 Studies

A Phase 1, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy volunteers.[8][9]

Study Design and Methodology

The study consisted of a single ascending dose (SAD) phase and a multiple ascending dose (MAD) phase.[8]

| Study Phase | Population | Dosing Regimen | Primary Endpoints |

| Single Ascending Dose (SAD) | Healthy Volunteers | Single oral doses of this compound or placebo | Safety and Tolerability |

| Multiple Ascending Dose (MAD) | Healthy Volunteers | Once-daily oral doses of this compound or placebo for a specified duration | Safety, Tolerability, and Pharmacokinetics |

Experimental Protocol

-

Participants: Healthy adult volunteers were enrolled.[9]

-

Randomization: Participants were randomized to receive either this compound or a placebo.[9]

-

Dosing: In the SAD phase, participants received a single dose of this compound at escalating dose levels. In the MAD phase, participants received once-daily doses for a defined period.[8]

-

Assessments: Safety and tolerability were assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms. Pharmacokinetic parameters (Cmax, AUC, half-life) were determined from plasma and cerebrospinal fluid samples.[7][8]

Phase 1 Results

Top-line data from the Phase 1 trial indicated that this compound was generally well-tolerated with a favorable safety profile.[9]

-

Safety: No serious adverse events were reported. The most common treatment-emergent adverse events were mild to moderate and included headache, dizziness, and presyncope.[7]

-

Somnolence: Importantly, there was no evidence of somnolence, a key potential differentiator from dual orexin receptor antagonists.[9]

-

Pharmacokinetics: this compound demonstrated a robust pharmacokinetic profile with dose-proportional increases in exposure (Cmax and AUC). The data supports once-daily dosing.[1][7]

Potential Applications in Psychiatric Disorders

Based on its mechanism of action and preclinical data, this compound holds promise for the treatment of a range of psychiatric conditions.

-

Schizophrenia: By modulating the reward and stress pathways, this compound may address the negative and cognitive symptoms of schizophrenia, which are significant unmet needs in current treatment paradigms.[7]

-

Binge Eating Disorder: The involvement of the orexin system in reward-seeking behavior makes Ox1R a compelling target for binge eating disorder.[1]

-

Anxiety and Panic Disorders: The role of orexins in fear and anxiety responses suggests that this compound could be beneficial in treating anxiety and panic-related disorders.[1]

-

Substance Use Disorders: Given the orexin system's role in motivation and addiction, this compound is being explored for its potential in treating substance dependencies.[1]

Visualizations

Orexin Signaling Pathway

Caption: Orexin 1 Receptor Signaling Pathway and the Antagonistic Action of this compound.

This compound Phase 1 Clinical Trial Workflow

Caption: Workflow of the this compound Phase 1 Clinical Trial in Healthy Volunteers.

This compound Drug Development Logical Flow

Caption: Logical Progression of the this compound Drug Development Program.

Conclusion and Future Directions

This compound represents a promising and highly selective therapeutic agent targeting the orexin-1 receptor for the treatment of a spectrum of psychiatric disorders. Its unique pharmacological profile, particularly its high selectivity over the orexin-2 receptor, suggests a potential for efficacy without the sedative effects that have limited other orexin-targeting compounds. The positive results from the Phase 1 clinical trial in healthy volunteers, demonstrating good safety, tolerability, and a favorable pharmacokinetic profile, support its continued development.

Cerevance has announced plans to initiate Phase 2 clinical trials to evaluate the efficacy of this compound in patients with schizophrenia and binge eating disorder.[1] The outcomes of these trials will be crucial in further defining the therapeutic potential of this compound and its place in the armamentarium for treating these complex and often debilitating psychiatric conditions. Further research will also be needed to fully elucidate the specific patient populations that may derive the most benefit from this novel therapeutic approach.

References

- 1. This compound [cerevance.com]

- 2. Cerevance [cerevance.com]

- 3. Cerevance [cerevance.com]

- 4. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cerevance [cerevance.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Cerevance Announces Positive Topline Data from Phase 1 [globenewswire.com]

In Vitro Characterization of CVN766: A Selective Orexin-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

CVN766 is a potent and highly selective antagonist of the orexin-1 receptor (OX1R), a G protein-coupled receptor (GPCR) implicated in a variety of neurological and psychiatric disorders.[1][2] The orexin (B13118510) system, consisting of two neuropeptides (orexin-A and orexin-B) and their receptors (OX1R and OX2R), plays a crucial role in regulating sleep-wake cycles, reward processing, and stress responses.[3][4] While dual orexin receptor antagonists have been developed for the treatment of insomnia, selective blockade of OX1R with compounds like this compound offers a promising therapeutic strategy for conditions such as anxiety, addiction, and schizophrenia, potentially avoiding the somnolence associated with OX2R antagonism.[1][5] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding affinity, functional activity, and the underlying signaling pathways.

Quantitative Data Summary

The in vitro pharmacological profile of this compound is distinguished by its high affinity and remarkable selectivity for the human orexin-1 receptor over the orexin-2 receptor.

| Parameter | This compound Value | Reference Compound/Condition |

| Binding Affinity (pKi) | ||

| Orexin-1 Receptor (OX1R) | 8.14 ± 0.03 | |

| Orexin-2 Receptor (OX2R) | 4.89 ± 0.08 | |

| Functional Antagonist Activity (IC50) | ||

| Orexin-1 Receptor (OX1R) | 8 nM | |

| Orexin-2 Receptor (OX2R) | >10 µM | |

| Selectivity | ||

| OX1R over OX2R | >1000-fold | |

| Binding Kinetics at OX1R | ||

| Dissociation half-life (t1/2(diss)) | ~132 min |

Table 1: Summary of in vitro quantitative data for this compound.[5][6][7]

Orexin-1 Receptor Signaling Pathway

This compound exerts its pharmacological effects by antagonizing the signaling cascade initiated by the binding of endogenous orexin peptides to the OX1R. The OX1R is primarily coupled to the Gq class of G proteins. Upon activation, this initiates a downstream signaling cascade that is inhibited by this compound.

Caption: Antagonism of the OX1R by this compound blocks Gq-mediated signaling.

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of pharmacological compounds. The following sections outline the key experimental protocols used to determine the binding and functional properties of this compound.

Radioligand Binding Assay

This assay quantifies the affinity of this compound for the orexin-1 receptor through competitive binding with a radiolabeled ligand.

Experimental Workflow:

Caption: Workflow for determining the binding affinity of this compound.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human orexin-1 receptor are cultured to confluency.

-

Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

-

Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer (containing protease inhibitors).

-

A fixed concentration of the radioligand, [³H]-SB-674042.

-

Varying concentrations of this compound (or a reference compound) to generate a competition curve.

-

The prepared cell membranes.

-

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled orexin-1 receptor antagonist.

-

The plates are incubated, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

The filters are then dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to fit a one-site competition model.

-

The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

-

Calcium Flux Functional Assay

This cell-based functional assay measures the ability of this compound to antagonize the increase in intracellular calcium concentration induced by an orexin-1 receptor agonist.

Experimental Workflow:

References

- 1. Cerevance [cerevance.com]

- 2. Cerevance [cerevance.com]

- 3. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

CVN766: A Selective Orexin-1 Receptor Antagonist and its Neutral Impact on the Sleep-Wake Cycle

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CVN766 is an orally active, potent, and highly selective antagonist of the orexin-1 receptor (Ox1R) with a selectivity of over 1000-fold compared to the orexin-2 receptor (Ox2R).[1][2][3] This high selectivity is a key differentiating factor, as the antagonism of Ox2R is primarily associated with the promotion of sleep. Clinical and preclinical data indicate that this compound does not induce somnolence, a common side effect of less selective, dual orexin (B13118510) receptor antagonists.[1][3] This technical guide provides a comprehensive overview of the available data on this compound, its mechanism of action within the context of the orexin system, and its implications for the sleep-wake cycle. The focus is on the compound's neutral effect on sleep, making it a promising candidate for treating various psychiatric disorders without causing daytime sleepiness.

Introduction to the Orexin System and Sleep-Wake Regulation

The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, Ox1R and Ox2R, is a critical regulator of wakefulness and arousal.[2][4] Orexin neurons, located in the lateral hypothalamus, project widely throughout the brain to promote and stabilize wakefulness.[5] The two orexin receptors, while both G-protein coupled, have distinct distributions and functional roles. Ox2R is more critically involved in the regulation of sleep and wakefulness, and its antagonism is the mechanism of action for several approved insomnia treatments.[2][4] In contrast, Ox1R is more concentrated in brain regions associated with reward, motivation, and emotion.[1][4][6]

This compound: Mechanism of Action and Receptor Selectivity

This compound is a potent antagonist of the Ox1R.[1][7][8] Its high selectivity for Ox1R over Ox2R is a defining characteristic. This selectivity is crucial to its clinical profile, particularly concerning its impact on the sleep-wake cycle. By selectively blocking Ox1R, this compound is being investigated for its potential to treat psychiatric conditions where the orexin system is implicated, such as schizophrenia and binge eating disorder, without the sedative effects that would be expected from Ox2R antagonism.[1][2]

Quantitative Data: Receptor Binding Affinity

| Compound | Target | IC50 | Selectivity (Ox2R/Ox1R) |

| This compound | Ox1R | 8 nM[7][8] | >1000-fold[1][2][3][7][8][9] |

| This compound | Ox2R | >10 µM[7] |

Signaling Pathway of the Orexin System and this compound Intervention

The following diagram illustrates the differential signaling of the orexin system and the specific point of intervention for this compound.

Preclinical and Clinical Evidence: Impact on Sleep-Wake Cycle

Preclinical Data

Preclinical studies with this compound have demonstrated its efficacy in models of cognition, negative symptoms of schizophrenia, dependency-type behaviors, and anxiety.[1][10] These studies have supported its development for psychiatric disorders. While specific preclinical data on sleep parameters are not extensively detailed in the public domain, the consistent emphasis on its selectivity and lack of somnolence in company communications suggests these findings are robust.

Clinical Data: Phase 1 Study in Healthy Volunteers

A Phase 1 randomized, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in 64 healthy subjects.[1][10]

Key Findings Related to Sleep-Wake Cycle:

-

No Evidence of Somnolence: Unlike most orexin receptor antagonists that have lower selectivity over Ox2R, this compound showed no increase in somnolence or fatigue compared to placebo.[1][3] This is a significant finding that distinguishes it from dual orexin receptor antagonists, which are developed as sleep aids.

-

Favorable Safety Profile: The compound was well-tolerated across all dose groups with no serious adverse events.[1][10] The most common treatment-emergent adverse events were headache, dizziness, and presyncope.[3][10]

Experimental Protocol: Phase 1 Clinical Trial

The Phase 1 study was a randomized, double-blind, placebo-controlled trial in healthy subjects.[6][10] The study design involved escalating single and multiple doses of this compound to assess its safety, tolerability, and pharmacokinetics.[1][10]

The following diagram outlines the general workflow of this clinical trial.

Discussion and Future Directions

The available data strongly suggest that this compound has a neutral impact on the sleep-wake cycle. Its high selectivity for Ox1R allows it to modulate pathways involved in reward, motivation, and emotion without the sleep-promoting effects of Ox2R antagonism. This makes this compound a promising therapeutic candidate for psychiatric disorders where orexin signaling is dysregulated, without the undesirable side effect of daytime sleepiness.

Future clinical trials in patient populations will be crucial to confirm these findings and to further elucidate the therapeutic potential of this selective orexin-1 receptor antagonist. The development of this compound represents a significant step in the targeted modulation of the orexin system for non-sleep-related CNS disorders.

Conclusion

References

- 1. Cerevance Announces Positive Topline Data from Phase 1 [globenewswire.com]

- 2. This compound [cerevance.com]

- 3. Cerevance Announces Positive Topline Data from Phase 1 Clinical Trial of this compound for the Potential Use in the Treatment of Schizophrenia - BioSpace [biospace.com]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Cerevance [cerevance.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | OX1R inhibitor | Probechem Biochemicals [probechem.com]

- 9. Discovery and first-time disclosure of this compound, an exquisitely selective orexin 1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cerevance [cerevance.com]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with CVN766

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies with CVN766, a potent and highly selective orexin-1 receptor (Ox1R) antagonist. This document is intended to guide researchers in designing and executing experiments to evaluate the efficacy and pharmacokinetic profile of this compound in relevant animal models of psychiatric disorders.

Introduction to this compound